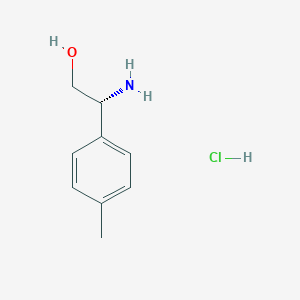

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKKIUVSYPXHBT-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, ®-2-(p-tolyl)acetone, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride may involve the use of catalytic hydrogenation techniques. This method employs a chiral catalyst to achieve the reduction of ®-2-(p-tolyl)acetone, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Asymmetric Reduction of Azido Ketones

Alcohol dehydrogenases (ADHs) enable enantioselective synthesis of 1,2-amino alcohols from 2-azido ketones:

-

ADH-A (from Rhodococcus ruber) and KRED-NADH-110 (commercial) reduce 2-azido-1-arylethanones to (R)- or (S)-2-azido ethanols with >99% ee .

-

Subsequent hydrogenation (Pd-NPs) yields (R)-2-amino-2-(p-tolyl)ethanol.

Example :

| Substrate | Enzyme | Isolated Yield (%) | ee (%) |

|---|---|---|---|

| 2-Azido-1-(p-tolyl)ethanone | KRED-NADH-110 | 86 | >99 |

Functional Group Transformations

The hydrochloride salt enhances solubility and stability for downstream reactions:

Acylation

-

Benzoylation of the amino group using benzoyl chloride in MTBE/water yields (R)-2-benzamido-2-(p-tolyl)ethanol. This method achieved 73% yield in the synthesis of (S)-tembamide analogs .

Reaction Conditions :

-

1.2 eq. BzCl, MTBE/H₂O, pH 9–10, RT, 2 h.

Oxazolidine Formation

-

Reaction with acetone forms 2,2-dimethyloxazolidines, stabilizing the amino alcohol for chiral analysis (GC/HPLC) .

Environmental and Scalability Metrics

Integrated one-pot systems reduce waste:

| Parameter | Chemo-Enzymatic Process | Traditional Synthesis |

|---|---|---|

| E-factor (kg/kg) | 11.1 | 57.8–114.9 |

| Solvent Demand (mL/g) | 309 | 483–1801 |

| Catalyst TON | 200–10,000 (Pd/ADH) | 50–500 |

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride has been studied for its role as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in the modulation of neurotransmitters, particularly in the dopaminergic system. The compound's interaction with TAAR1 suggests potential applications in treating psychiatric disorders, including depression and anxiety disorders, by influencing mood and behavior.

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of chiral amino acids and aldehydes, which are essential in drug development. The ability to produce these compounds with high enantiomeric purity is crucial for their efficacy and safety in therapeutic applications .

Organic Synthesis

Chiral Building Blocks

this compound is employed as a chiral building block in asymmetric synthesis. Its structure allows for the creation of diverse derivatives that can be used in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop new synthetic methodologies that enhance yield and selectivity in chemical reactions .

Mechanochemical Processes

Recent advancements in mechanochemistry have highlighted the potential for using this compound in solvent-free synthesis methods. These techniques are not only environmentally friendly but also scalable for industrial applications, particularly in the pharmaceutical sector where efficiency and sustainability are paramount .

Table 1: Summary of Research Findings on this compound

Safety and Regulatory Aspects

While this compound shows great promise in various applications, it is essential to consider safety profiles and regulatory compliance when developing products based on this compound. Toxicological assessments are necessary to ensure that any derivatives or formulations meet safety standards for human use .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions facilitate the compound’s role as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) (S)-2-Amino-2-(m-tolyl)ethanol Hydrochloride

- Structure : Meta-methylphenyl substitution (m-tolyl).

- Similarity : 97% structural similarity to the target compound .

b) (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

- Structure : 4-chlorophenyl substituent instead of p-tolyl.

- Molecular Weight : Higher (223.7 g/mol) due to chlorine .

- Reactivity : Chlorine’s electron-withdrawing nature may reduce reaction yields compared to p-tolyl derivatives. For example, p-iodophenyl analogs show lower yields (53%) due to dehalogenation .

c) (R)-2-Amino-2-(naphthalen-2-yl)ethanol Hydrochloride

Stereochemical Variants

a) (S)-Enantiomers

- Examples: (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride , (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride .

- Impact: Enantiomers exhibit distinct pharmacological profiles. For instance, (R)- and (S)-configurations in ethanolamine derivatives often show divergent binding affinities to biological targets like GPCRs .

b) (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride

Pharmacological and Physical Properties

Physical Data

Pharmacological Behavior

- p-Tolyl vs.

- Stereochemistry : (R)-configuration is critical for interactions with chiral receptors, as seen in ethambutol derivatives where stereochemistry dictates antimicrobial activity .

Biological Activity

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 202.69 g/mol. Its structure features an amino group and a hydroxyl group, which are crucial for its biological interactions. The p-tolyl group enhances hydrophobic interactions, allowing the compound to effectively engage with various biological targets.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, influencing metabolic pathways related to neurotransmitter systems.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and offering therapeutic benefits for neurological disorders.

- Antioxidant Activity : The hydroxyl group allows the compound to scavenge free radicals, providing protective effects against oxidative stress.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Activity Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| This compound | AChE Inhibition | 12.5 | Moderate inhibition against acetylcholinesterase |

| (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride | Antioxidant | 15.7 | Exhibits significant antioxidant activity |

| 1-(p-Tolyl)ethanol | Neuroprotective | Not specified | Potential neuroprotective effects noted in studies |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. The IC50 value was determined to be 12.5 µM, suggesting moderate efficacy in enzyme modulation . -

Antioxidant Properties :

In a comparative analysis of various amino alcohols, this compound exhibited notable antioxidant properties, effectively scavenging free radicals in cellular models. It outperformed standard antioxidants like curcumin in terms of radical scavenging activity . -

Neuroprotective Effects :

Research has indicated that this compound may provide neuroprotective effects by modulating neurotransmitter systems. Its interaction with receptors involved in mood regulation suggests potential applications in treating mood disorders .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neurological Disorders : Due to its AChE inhibition and receptor modulation properties, it may be beneficial in treating conditions like Alzheimer's disease.

- Oxidative Stress-related Conditions : Its antioxidant capabilities suggest potential use in protecting against diseases linked to oxidative damage.

- Mood Disorders : The compound's interaction with neurotransmitter systems may position it as a candidate for developing treatments for psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via reductive amination of p-tolylacetaldehyde using ammonia or amine derivatives. A common route involves catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee >99%) . Purification via recrystallization in ethanol or methanol enhances purity. Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR (¹H/¹³C) and mass spectrometry confirming structural integrity .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental settings?

- Methodological Answer : The compound’s solubility varies with solvent polarity. It is highly soluble in water and polar aprotic solvents (e.g., DMSO) but less so in non-polar solvents. Stability studies indicate degradation under prolonged exposure to light or acidic conditions. For long-term storage, lyophilized samples are stored at -20°C in amber vials. Solubility profiles and stability thresholds should be pre-tested using UV-Vis spectroscopy or LC-MS .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D2O, δ 7.25–7.15 ppm for aromatic protons; δ 3.70–3.50 ppm for ethanol backbone) .

- Mass Spectrometry : ESI-MS (m/z 187.66 [M+H]⁺) .

- Chiral Analysis : Polarimetry ([α]D²⁵ = +15.6° in methanol) or chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to G protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic binding pockets. For example, in serotonin receptor studies, the (R)-form shows a 10-fold lower IC₅₀ compared to the (S)-enantiomer. Docking simulations (AutoDock Vina) and circular dichroism (CD) spectroscopy are used to validate stereospecific interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving analogs of this compound?

- Methodological Answer : Contradictions arise from substituent effects (e.g., halogen vs. methyl groups). Comparative SAR analysis using analogs (e.g., 4-chloro or 3-fluoro derivatives) reveals that para-substituted methyl groups enhance lipophilicity and CNS penetration. Data reconciliation involves:

- Meta-analysis : Aggregating results from multiple studies (e.g., IC₅₀ values across receptor subtypes).

- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents .

Q. What are the mechanistic pathways for its participation in asymmetric catalysis or pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a chiral auxiliary in Strecker synthesis for α-aminonitrile derivatives. Mechanistically, the hydroxyl group coordinates with metal catalysts (e.g., Zn²⁺), while the amino group facilitates nucleophilic attack. Reaction progress is monitored via in situ IR spectroscopy, and enantioselectivity is optimized using additives like cinchona alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.